molecular formula C7H6F2O2S B13166206 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid

Cat. No.: B13166206
M. Wt: 192.19 g/mol
InChI Key: IOCJAEBVIXKATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene with a difluoromethylating agent under controlled conditions to form the intermediate, which is then carboxylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both the difluoromethyl group and the thiophene ring. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science .

Biological Activity

2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two fluorine atoms at the 2 and 2 positions of the propanoic acid chain. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : It is hypothesized that this compound could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Some findings indicate that it could inhibit the proliferation of cancer cells, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through modulation of immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability in cancer cell lines
Anti-inflammatoryDecreased cytokine production in vitro

Comparative Analysis with Related Compounds

In assessing the biological activity of this compound, it is useful to compare it with structurally similar compounds. For instance, compounds with similar thiophene structures have shown varying degrees of bioactivity depending on their substituents.

Table 2: Comparison with Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
3-(Thiophen-2-yl)propanoic acidAnticancer15.0
4-Fluorothiophene derivativeAntimicrobial10.5
5-Methylthiazole derivativeAnti-inflammatory20.0

Properties

Molecular Formula

C7H6F2O2S

Molecular Weight

192.19 g/mol

IUPAC Name

2,2-difluoro-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C7H6F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h1-3H,4H2,(H,10,11)

InChI Key

IOCJAEBVIXKATR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.